2-(5-Bromo-1H-indazol-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

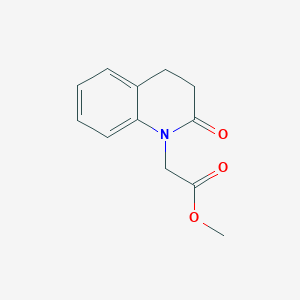

2-(5-Bromo-1H-indazol-3-yl)acetic acid is a chemical compound with the CAS Number: 885271-84-1 . It has a molecular weight of 255.07 and is a light yellow solid .

Molecular Structure Analysis

The IUPAC name for this compound is (5-bromo-1H-indazol-3-yl)acetic acid . The InChI code is 1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis

The compound is a light yellow solid . It has a molecular weight of 255.07 . The InChI code is 1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) .Applications De Recherche Scientifique

-

Pharmaceutical Research

- Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .

- Methods of application or experimental procedures involve various methods for the synthesis of indazole derivatives .

- Outcomes: Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

-

Treatment of Chronic Inflammatory Diseases

- Casillas et al. identified and characterized 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine as a potent and highly selective inhibitor of RIP2 kinase for the treatment of chronic inflammatory diseases .

- The method of application involves the use of this compound as an inhibitor .

- Outcomes: This compound was found to be a potent and highly selective inhibitor of RIP2 kinase .

-

Antifungal Applications

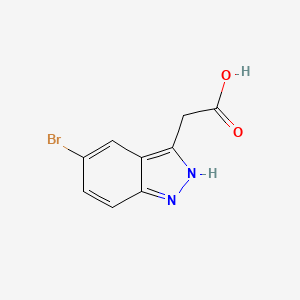

- The analog 3-(5-bromo-indazol-1-yl)-2-(2,4-difluoro-phenyl)-1-[1,2,4]-triazol-1-yl-butan-2-ol exhibited significant antifungal activity against a variety of fungal cultures, e.g., Candida spp. and Aspergillus spp .

- The method of application involves the use of this compound as an antifungal agent .

- Outcomes: This compound exhibited significant antifungal activity against a variety of fungal cultures .

-

Synthetic Approaches

- Indazoles have been synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- The method of application involves the use of these synthetic strategies to produce indazoles .

- Outcomes: These methods have been used to produce a wide variety of indazoles .

-

Treatment of Respiratory Diseases

- Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

- The method of application involves the use of indazole-containing compounds as inhibitors .

- Outcomes: These compounds have been found to be effective in treating respiratory diseases .

-

Antibacterial Applications

- Shobhashana et al. synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline and evaluated its antimicrobial activity against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

- The method of application involves the use of this compound as an antibacterial agent .

- Outcomes: This compound exhibited significant antibacterial activity against a variety of bacterial cultures .

-

Cancer Treatment

- Indazole derivatives have been found to have potential anticancer properties . They can inhibit the growth of cancer cells and induce apoptosis .

- The method of application involves the use of these compounds as potential therapeutic agents in cancer treatment .

- Outcomes: These compounds have shown promising results in preclinical studies, demonstrating their potential as anticancer agents .

-

Treatment of Neurological Disorders

- Some indazole derivatives have been found to have neuroprotective effects . They can protect neurons from damage or degeneration .

- The method of application involves the use of these compounds as potential therapeutic agents in the treatment of neurological disorders .

- Outcomes: These compounds have shown promising results in preclinical studies, demonstrating their potential as neuroprotective agents .

-

Antiviral Applications

- Certain indazole derivatives have been found to have antiviral properties . They can inhibit the replication of certain viruses .

- The method of application involves the use of these compounds as potential therapeutic agents in the treatment of viral infections .

- Outcomes: These compounds have shown promising results in preclinical studies, demonstrating their potential as antiviral agents .

Propriétés

IUPAC Name |

2-(5-bromo-2H-indazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZSMNGIUYNBQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614165 |

Source

|

| Record name | (5-Bromo-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-1H-indazol-3-yl)acetic acid | |

CAS RN |

885271-84-1 |

Source

|

| Record name | 5-Bromo-1H-indazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)

![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)